molecular formula C19H18N2OS B2669231 2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 450351-60-7

2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No.: B2669231
CAS No.: 450351-60-7
M. Wt: 322.43
InChI Key: CVHOOZBCWQYELD-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a synthetic chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound features a tetrahydroquinoline moiety, a privileged structure in pharmaceuticals known for its diverse biological activities , linked via an ethanone bridge to a 3-sulfanylindole unit, another prominent heterocycle with significant medicinal value . The integration of these two pharmacophores makes it a valuable intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The tetrahydroquinoline core is a common structural motif in numerous biologically active natural products and therapeutic agents, demonstrating a wide range of pharmacological properties including anti-cancer, anti-parasitic, anti-inflammatory, anti-diabetic, and anti-HIV activities . For instance, tetrahydroquinoline derivatives have been investigated as aromatase enzyme inhibitors for estrogen-dependent breast cancer , Src protein tyrosine kinase inhibitors , and dihydrofolate reductase (DHFR) inhibitors . The indole ring system is also widely distributed in nature and is found in drugs with anti-inflammatory, anticancer, and antimicrobial applications . Researchers can utilize this hybrid molecule as a chemical tool to explore structure-activity relationships (SAR), to develop new inhibitors for specific enzymatic targets, or as a building block in the synthesis of more complex chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(21-11-5-7-14-6-1-4-10-17(14)21)13-23-18-12-20-16-9-3-2-8-15(16)18/h1-4,6,8-10,12,20H,5,7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHOOZBCWQYELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a hybrid molecule that combines the structural features of indole and tetrahydroquinoline. This unique structural configuration suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N2SC_{15}H_{16}N_2S. The compound features an indole moiety linked to a tetrahydroquinoline structure through a sulfur atom and an ethanone functional group. This configuration is significant as both indole and tetrahydroquinoline derivatives are known for their diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing indole and tetrahydroquinoline structures. For instance, derivatives of tetrahydroquinoline have demonstrated significant antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Activity

Compounds with indole and tetrahydroquinoline frameworks have been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The presence of the sulfur atom in the hybrid compound may enhance its reactivity towards cellular targets, potentially leading to increased cytotoxicity against tumor cells.

Neuroprotective Effects

Indole derivatives are also recognized for their neuroprotective effects. Studies suggest that they can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress . The incorporation of the tetrahydroquinoline structure could further enhance these neuroprotective effects by improving blood-brain barrier permeability.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could interact with specific receptors in the body, influencing physiological responses.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties associated with indole derivatives may play a critical role in mitigating oxidative damage in cells.

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of tetrahydroquinoline hybrids, revealing promising results in terms of antimicrobial and anticancer activities. These findings support the hypothesis that compounds like this compound could exhibit similar or enhanced biological effects due to their complex structure .

Activity Type Observed Effects References
AntimicrobialSignificant activity against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveReduction in oxidative stress markers

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step reactions that integrate indole and tetrahydroquinoline derivatives. These reactions often utilize palladium-catalyzed methods or other coupling reactions to form the desired compound. The chemical structure is characterized by the presence of both indole and tetrahydroquinoline moieties, contributing to its diverse reactivity and biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance, derivatives have been tested for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. The indole moiety is known for its role in modulating signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated that related indole derivatives possess activity against a range of bacterial and fungal pathogens. This suggests that this compound could be explored further for its efficacy in treating infectious diseases .

Neurological Applications

Given the structural similarities to known neuroactive compounds, there is ongoing research into the neuroprotective effects of this compound. Preliminary studies suggest that it may influence neurotransmitter systems and could be beneficial in treating neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with induction of apoptosis.
Antimicrobial EffectsShowed effectiveness against both Gram-positive and Gram-negative bacteria; potential for development into new antibiotics.
Neuroprotective EffectsIndicated modulation of dopamine pathways; potential implications for Parkinson's disease treatment.

Chemical Reactions Analysis

Reactions at the Sulfanyl (Thioether) Group

The sulfur atom in the thioether group undergoes characteristic reactions, including oxidation and nucleophilic substitutions:

Oxidation to Sulfoxide/Sulfone

Controlled oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives.

Oxidizing AgentProductYield (%)Conditions
H₂O₂ (30%)Sulfoxide65–780°C, CH₂Cl₂
mCPBASulfone82–90RT, CHCl₃

This reaction is stereospecific, with sulfone formation requiring stoichiometric oxidants.

Alkylation/Acylation

The sulfur atom acts as a nucleophile in SN2 reactions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form thioether derivatives.

  • Acylation : Acetyl chloride in pyridine yields acetylated sulfur intermediates.

Reactions at the Ketone Group

The ethanone moiety participates in nucleophilic additions and reductions:

Nucleophilic Addition

Grignard reagents (e.g., CH₃MgBr) add to the carbonyl carbon, forming secondary alcohols. This reaction is pH-sensitive, with optimal yields achieved under anhydrous THF conditions .

Reduction to Alcohol

Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol:

Reducing AgentProductYield (%)Conditions
NaBH₄Alcohol88–92EtOH, 0°C

The reaction proceeds via a six-membered transition state, with no epimerization observed .

Reactivity of the Tetrahydroquinoline Moiety

The tetrahydroquinoline ring undergoes acid-catalyzed rearrangements and electrophilic substitutions:

Ring-Opening Reactions

In HCl/EtOH, the ring opens to form a quinoline-iminium intermediate, which reacts with nucleophiles (e.g., CN⁻) to yield cyano-substituted products .

Electrophilic Aromatic Substitution

Nitration (HNO₃/H₂SO₄) occurs at the para-position of the tetrahydroquinoline aromatic ring, with regioselectivity governed by steric effects .

Indole Ring Reactivity

The indole group participates in electrophilic substitutions, primarily at the C-2 and C-5 positions:

Bromination

N-bromosuccinimide (NBS) in DMF brominates the indole ring at C-2 (major) and C-5 (minor):

ReagentPositionYield (%)
NBSC-274
NBSC-518

Mannich Reaction

Formaldehyde and dimethylamine undergo Mannich reaction at C-3, forming β-aminoalkyl derivatives.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

With aryl boronic acids and Pd(PPh₃)₄, the indole C-2 position undergoes cross-coupling:

Aryl Boronic AcidProduct Yield (%)
Phenyl68
4-Methoxyphenyl75

Stability and Degradation Pathways

  • Oxidative Degradation : Prolonged air exposure oxidizes the thioether to sulfoxide, requiring inert storage.

  • Acid Sensitivity : The tetrahydroquinoline ring undergoes decomposition in strong acids (pH < 2) .

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a radical mechanism in the presence of H₂O₂, confirmed by ESR studies.

  • Ketone Reduction : NaBH₄ follows a concerted hydride transfer mechanism, as evidenced by DFT calculations .

Comparison with Similar Compounds

Key Observations:

Functional Group Impact: The sulfanyl (-S-) group in the target compound and ’s analog contrasts with sulfonyl (-SO₂-) groups in and . Sulfonyl derivatives exhibit higher electronegativity and stability but may reduce nucleophilicity compared to sulfanyl analogs .

Biological Activity: highlights tetrahydroquinoline-ibuprofen hybrids as anti-inflammatory candidates, suggesting the target compound’s tetrahydroquinoline moiety could synergize with indole-derived bioactivity (e.g., serotonin modulation) . ’s sulfonyl-indole ethanone exhibits moderate oral toxicity (H302), implying that sulfanyl substitution may alter toxicity profiles .

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-indol-3-ylsulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one?

Methodological Answer:
The synthesis typically involves coupling indole-3-thiol derivatives with tetrahydroquinoline precursors. For example:

  • Step 1: Reduction of tetrahydroquinoline intermediates using agents like LiAlH4 in THF, followed by chlorination with SOCl₂ in CHCl₃ to activate the carbonyl group (see Scheme 4a in ).
  • Step 2: Thiol-ether bond formation via nucleophilic substitution between the activated ethanone and indole-3-thiol.
  • Optimization: Reaction conditions (e.g., solvent polarity, temperature) should be adjusted to minimize side reactions like oxidation of the sulfanyl group .

Basic: How can researchers characterize this compound’s structural and electronic properties?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^{13}C NMR to confirm the indole and tetrahydroquinoline moieties, focusing on aromatic protons (6.5–8.5 ppm) and the ethanone carbonyl signal (~200 ppm in 13^{13}C NMR).
  • IR Spectroscopy: Identify the C=O stretch (~1680–1720 cm⁻¹) and S–C vibration (~600–700 cm⁻¹) using NIST-standardized databases .
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the indole NH group), as demonstrated in structurally analogous compounds .

Basic: What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Storage: Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group.
  • Reactivity: Avoid strong acids/bases that may hydrolyze the thiol-ether bond. Stability under UV light should be tested using accelerated degradation studies (e.g., 48-hour exposure to 254 nm light) .
  • Hazard Mitigation: Use PPE (e.g., nitrile gloves, P95 respirators) due to acute oral/ocular toxicity (Category 4 H302/H319) .

Advanced: How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

Methodological Answer:

  • Core Modifications:
    • Indole Ring: Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to enhance electrophilicity for target binding, as seen in analogous indole-based compounds .
    • Tetrahydroquinoline: Replace the 1,2,3,4-tetrahydroquinoline with a fully aromatic quinoline to assess π-stacking interactions in receptor binding .
  • Biological Assays: Test cytotoxicity (MTT assay) and receptor affinity (SPR/Biacore) to correlate substituent effects with activity .

Advanced: How should researchers address contradictions in reported toxicity data?

Methodological Answer:

  • Data Validation: Cross-reference GHS classifications (e.g., H302 vs. H335) across SDS sheets from multiple vendors .
  • In Silico Modeling: Use tools like ProTox-II to predict acute toxicity pathways (e.g., mitochondrial membrane disruption) and validate with in vitro assays (e.g., zebrafish embryo toxicity) .
  • Dose-Response Studies: Perform OECD Guideline 423-compliant oral toxicity tests in rodents to resolve discrepancies in LD₅₀ values .

Advanced: What experimental designs are optimal for pharmacological profiling?

Methodological Answer:

  • Target Identification: Screen against kinase or GPCR panels using fluorescence polarization assays. Prioritize targets with <100 nM IC₅₀.
  • ADME Profiling:
    • Solubility: Use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) .
    • Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
  • In Vivo Validation: Administer via intraperitoneal injection (10 mg/kg) in murine models and monitor pharmacokinetics (Cₘₐₓ, t₁/₂) .

Advanced: How can researchers resolve discrepancies in synthetic yields across methodologies?

Methodological Answer:

  • Factor Analysis: Use Design of Experiments (DoE) to test variables (e.g., solvent, catalyst loading). For example, a 3² factorial design evaluating THF vs. DMF and LiAlH₄ vs. NaBH₄ .
  • Mechanistic Studies: Employ in situ FTIR to monitor intermediate formation and identify rate-limiting steps (e.g., chloride displacement in SOCl₂-activated intermediates) .
  • Scalability: Compare batch vs. flow chemistry setups to optimize mass transfer in exothermic reactions .

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